molecular formula C23H24N4O5S B2596371 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-53-9

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2596371
CAS No.: 887222-53-9
M. Wt: 468.53
InChI Key: LBJKXJRGVJDMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of spiro, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the spiro intermediate, followed by the introduction of the triazole and thiazole rings. Key steps include:

    Formation of the spiro intermediate: This involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decan with a suitable aldehyde or ketone.

    Introduction of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Formation of the thiazole ring: This step typically involves the reaction of a thioamide with a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological macromolecules.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: shares structural similarities with other spiro, triazole, and

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-16-5-2-4-15(14-16)18(26-9-7-23(8-10-26)31-12-13-32-23)19-21(28)27-22(33-19)24-20(25-27)17-6-3-11-30-17/h2-6,11,14,18,28H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJKXJRGVJDMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC6(CC5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.